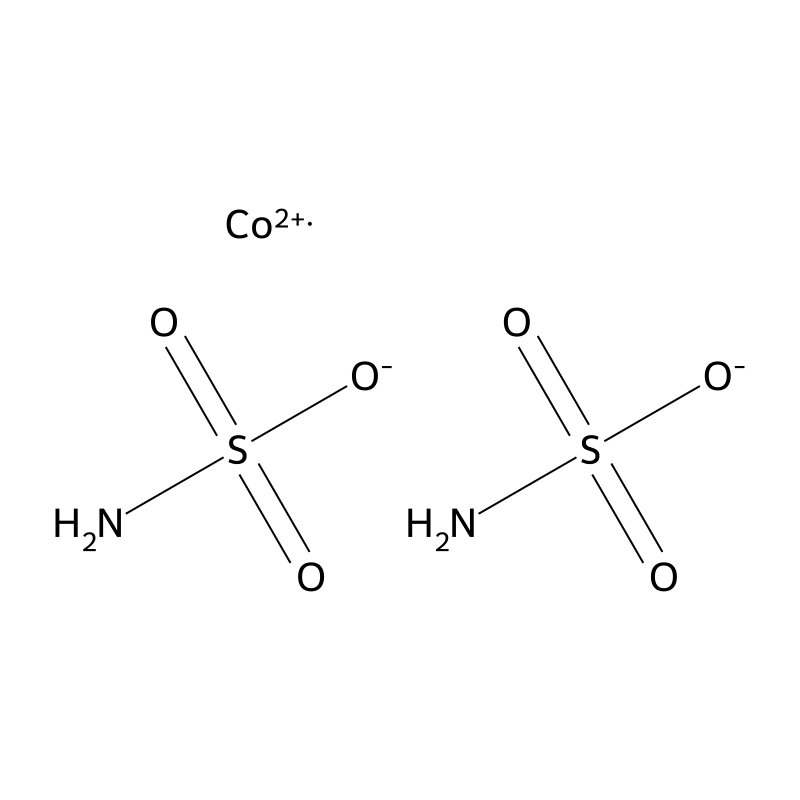

Cobaltous sulfamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Cobaltous sulfamate, with the chemical formula CoH₄N₂O₆S₂, is an inorganic compound that combines cobalt in a +2 oxidation state with sulfamate ions. It appears as a pale pink crystalline solid and is soluble in water. This compound is primarily utilized in various industrial applications, including electroplating and as a precursor for other cobalt compounds. Cobaltous sulfamate is recognized for its role in enhancing the properties of materials, particularly in coatings and pigments.

Electrodeposition

Cobaltous sulfamate, also known as cobalt(II) sulfamate hydrate, finds application in scientific research for the electrodeposition of cobalt thin films. These films have various potential applications, including:

- Lithium-ion batteries: As negative electrode materials due to their high theoretical capacity for lithium storage [].

- Magnetic recording media: To create patterned magnetic structures for high-density data storage [].

- Electrocatalysis: As electrocatalysts for various reactions, including the hydrogen evolution reaction (HER) for water splitting [].

Other Potential Applications

In addition to electrodeposition, cobaltous sulfamate is being explored for other scientific research applications, including:

- Decomposition: At elevated temperatures (around 735 °C), cobaltous sulfamate decomposes, releasing toxic fumes such as sulfur oxides and cobalt oxides .

- Reaction with Bases: When reacted with sodium hydroxide, cobaltous sulfamate yields sodium sulfamate and cobalt(II) hydroxide:

- Formation of Complexes: Cobaltous sulfamate can form coordination complexes with ligands such as ammonia, which can alter its solubility and reactivity.

Cobaltous sulfamate can be synthesized through the reaction of sulfamic acid with cobalt salts or hydroxides. The general synthesis procedure involves:

- Reaction of Cobalt Hydroxide with Sulfamic Acid:

- Direct Combination: Cobalt sulfate can also react with sulfamic acid under controlled conditions to produce cobaltous sulfamate directly.

Cobaltous sulfamate has several important applications:

- Electroplating: It is widely used in electroplating processes to deposit cobalt onto various substrates, enhancing corrosion resistance and wear properties.

- Pigment Production: Employed in the manufacture of pigments for ceramics and glass due to its vibrant color.

- Chemical Intermediate: Serves as a precursor for synthesizing other cobalt compounds used in batteries and catalysts.

- Agricultural Additive: Utilized as a soil additive to improve plant growth by supplying essential cobalt .

Studies on the interactions of cobaltous sulfamate with biological systems indicate potential toxicological effects. Research has shown that exposure can lead to respiratory sensitization and skin reactions . Furthermore, its interactions with various ligands can affect its bioavailability and toxicity profile.

Cobaltous sulfamate shares similarities with other cobalt compounds but is unique due to its specific chemical structure and applications. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Cobalt(II) sulfate | CoSO₄ | Commonly used in electroplating; paramagnetic |

| Cobalt(II) chloride | CoCl₂ | Used in dyeing and as a catalyst; hygroscopic |

| Cobalt(II) nitrate | Co(NO₃)₂ | Often used in fertilizers; soluble in water |

| Cobalt(II) acetate | Co(C₂H₃O₂)₂ | Used in organic synthesis; less toxic |

Uniqueness of Cobaltous Sulfamate

Cobaltous sulfamate stands out due to its specific solubility characteristics and its dual functionality as both a source of cobalt ions and a sulfamate ion donor, making it particularly useful in specialized applications like electroplating baths where specific ionic conditions are required.

The development of cobaltous sulfamate is intrinsically linked to broader advancements in cobalt chemistry. Cobalt was first isolated in 1739 by George Brandt, a Swedish chemist, but wasn't confirmed as an element until 1780 by Torbern Bergman. The element's name derives from the German word "kobold," meaning "goblin" or "evil spirit," reflecting the difficulties miners encountered when processing cobalt-containing ores, which often released toxic arsenic compounds during smelting. This etymology hints at the complex chemistry that would later be explored with cobalt compounds.

Early cobalt applications focused primarily on pigments, with cobalt oxide serving as a coloring agent for ceramics and glass industries before World War I. The specific development timeline of cobaltous sulfamate is not clearly documented in historical records, though its industrial applications began expanding significantly during the mid-20th century alongside other specialized cobalt compounds, particularly as electroplating technologies advanced and demand for high-performance materials increased.

Significance in Coordination Chemistry

Cobaltous sulfamate represents an important compound in coordination chemistry due to its structural characteristics and reactivity. In cobalt-based coordination compounds, cobalt typically adopts an octahedral geometry, as seen in related cobalt-sulfate structures where "each cobalt ion lies in an octahedral coordination geometry". This coordination environment contributes significantly to the compound's physical and chemical properties.

The behavior of cobalt in various coordination environments has been extensively studied, with cobalt-sulfate chains demonstrating interesting properties. For example, in one novel molecular assembly, "cobalt–sulfate chains lying in the (001) plane establish N–H···O bonds with melamine molecules, which are arranged in a zigzag fashion". This structural arrangement contributes to the material's magnetic anisotropy and antiferromagnetic coupling properties. While this specific example involves sulfate rather than sulfamate ligands, it illustrates the broader significance of cobalt coordination chemistry in developing functional materials.

Research Trajectory and Contemporary Focus Areas

Current research on cobaltous sulfamate spans multiple disciplines, with particular emphasis on industrial applications and emerging technologies. The compound's utility in electroplating continues to drive innovation in deposition techniques and formulation optimization. According to market analyses, research is increasingly focusing on the compound's role in battery technologies, with "rising investments in battery technologies" noted as a key market driver.

An emerging area of scientific interest involves cobaltous sulfamate's application in photonic device fabrication. This specialized use highlights the compound's potential in advanced materials science and nanotechnology. Additionally, environmental considerations are reshaping research priorities, with growing emphasis on developing more sustainable production methods and addressing potential environmental impacts associated with cobalt compounds. This evolution reflects broader trends in chemical research toward greener processes and reduced environmental footprints.

Traditional Preparation Routes

Dissolution-Precipitation Methods

The dissolution-precipitation approach involves reacting cobalt(II) carbonate or cobalt(II) hydroxide with sulfamic acid in aqueous media. Cobalt(II) carbonate (CoCO3) dissolves in sulfamic acid (NH2SO3H) under controlled conditions, yielding cobaltous sulfamate and releasing carbon dioxide [4]. The reaction proceeds as:

$$ \text{CoCO}3 + 2\text{NH}2\text{SO}3\text{H} \rightarrow \text{Co(NH}2\text{SO}3\text{)}2 + \text{CO}2 + \text{H}2\text{O} $$

Similarly, cobalt(II) hydroxide (Co(OH)2) reacts with sulfamic acid, forming the sulfamate salt and water [4]. These methods require precise stoichiometric ratios to avoid residual reactants, which could compromise product purity.

Reaction of Sulfamic Acid with Cobalt Salts

Alternative routes employ cobalt sulfate (CoSO4) or cobalt chloride (CoCl2) as starting materials. For instance, cobalt sulfate reacts with sulfamic acid in a double displacement reaction:

$$ \text{CoSO}4 + 2\text{NH}2\text{SO}3\text{H} \rightarrow \text{Co(NH}2\text{SO}3\text{)}2 + \text{H}2\text{SO}4 $$

The sulfuric acid byproduct necessitates neutralization or removal to prevent side reactions [3]. Solvent extraction techniques, such as those using alkyl phosphoric acid-based extractants, can isolate cobalt ions from impurities before sulfamate formation [3].

Advanced Synthetic Approaches

Oxygen-Facilitated Conversion Mechanisms

Aeration of sulfamic acid slurries over cobalt metal leverages oxidative dissolution. Metallic cobalt (Co0) reacts with sulfamic acid and oxygen, undergoing oxidation to Co2+ while generating sulfamate ions [4]:

$$ 2\text{Co} + 4\text{NH}2\text{SO}3\text{H} + \text{O}2 \rightarrow 2\text{Co(NH}2\text{SO}3\text{)}2 + 2\text{H}_2\text{O} $$

This method avoids intermediate cobalt salts, streamlining production. Oxygen partial pressure and agitation rates critically influence reaction kinetics and yield.

Oxidation-Reduction Pathways in Synthesis

Electrochemical methods exploit redox cycles to synthesize cobaltous sulfamate. Anodic oxidation of cobalt metal in sulfamic acid electrolyte produces Co2+ ions, which immediately complex with sulfamate anions. Cathodic reduction of protons maintains charge balance, enhancing process efficiency [4].

Optimization Parameters for Synthesis

pH Influence on Product Formation

pH governs cobalt speciation and sulfamic acid dissociation. Below pH 6.5, sulfamic acid (pKa ≈ 1.0) remains protonated, limiting its complexation with Co2+. Optimal synthesis occurs near pH 4–5, where sulfamate ions (NH2SO3−) dominate, ensuring efficient coordination [1] [4]. Excessively alkaline conditions (pH > 8) precipitate cobalt hydroxides, diverting reactants from sulfamate formation [1].

Table 1: pH Effects on Cobaltous Sulfamate Synthesis

| pH Range | Dominant Cobalt Species | Reaction Outcome |

|---|---|---|

| < 4 | Co(H2O)62+ | Slow reaction kinetics |

| 4–5 | Co(NH2SO3)2 | High yield, pure product |

| > 8 | Co(OH)2 | Hydroxide precipitation |

Temperature Mediation Effects

Elevated temperatures (50–70°C) accelerate reaction rates and improve crystallinity. For instance, cobalt carbonate precipitation studies show that 65°C increases crystallite size by 40% compared to 40°C [1]. Similarly, sulfamate synthesis at 60°C achieves 95% conversion within 2 hours, versus 8 hours at 25°C [4]. Overheating (>80°C) risks sulfamic acid decomposition, releasing sulfates and ammonia [2].

Table 2: Temperature Impact on Synthesis Efficiency

| Temperature (°C) | Reaction Time (h) | Yield (%) | Crystallite Size (nm) |

|---|---|---|---|

| 25 | 8 | 65 | 15 |

| 50 | 4 | 85 | 25 |

| 65 | 2 | 95 | 35 |

Concentration Dependence Studies

Sulfamic acid concentration directly affects Co2+ complexation. Molar ratios above 2:1 (sulfamic acid:cobalt) ensure complete conversion, while lower ratios leave unreacted cobalt salts. In solvent extraction processes, 0.5–1.0 M sulfamic acid solutions maximize cobalt recovery from chloride media [3].

Electrophilic Substitution Reactions

Catalysis of Indole-Based Reactions

Cobaltous sulfamate demonstrates exceptional catalytic activity in electrophilic substitution reactions involving indole substrates. The compound functions as a Lewis acid catalyst, facilitating the formation of carbon-carbon bonds through the activation of electrophilic species [1]. In comparative studies involving eleven different metal sulfamates, cobaltous sulfamate consistently exhibited superior performance in terms of both reaction rate and product yield [1].

The catalytic mechanism involves the coordination of cobaltous sulfamate with the carbonyl carbon of aldehydes and ketones, significantly enhancing their electrophilicity. This activation enables the nucleophilic attack by the electron-rich indole ring at the C-3 position, leading to the formation of azafulvenium salt intermediates [1]. The reaction proceeds through a well-defined pathway where the initial electrophilic attack is followed by dehydration and subsequent nucleophilic addition of a second indole molecule [1].

Under optimized conditions, cobaltous sulfamate catalyzed reactions achieve completion within 0.67 hours at room temperature, representing a significant improvement over other metal sulfamate catalysts which typically require 1.5 to 72 hours for comparable conversions [1]. The catalyst demonstrates remarkable efficiency with aromatic, heterocyclic, and unsaturated aldehydes, as well as alicyclic and aromatic ketones, consistently delivering yields in the range of 90.6-99.2% [1].

Synthesis of Bis(1H-Indol-3-yl)methanes

The synthesis of bis(1H-indol-3-yl)methanes represents one of the most significant applications of cobaltous sulfamate in electrophilic substitution reactions. These compounds are of particular interest due to their biological activity and pharmaceutical applications [1]. Cobaltous sulfamate has been identified as the most effective catalyst among metal sulfamates for this transformation, exhibiting superior performance compared to iron(III) sulfamate, chromium(III) sulfamate, and other transition metal sulfamates [1].

The comprehensive evaluation of catalytic efficiency reveals that cobaltous sulfamate achieves a 98.2% yield in the model reaction between benzaldehyde and indole within 40 minutes, significantly outperforming other metal sulfamates in terms of both reaction time and yield [1]. The relative activity scale, with cobaltous sulfamate assigned a value of 1.00, demonstrates chromium(III) sulfamate achieving 0.65, while nickel(II) sulfamate and cadmium(II) sulfamate show dramatically lower activities of 0.04 each [1].

| Metal Sulfamate | Catalyst Amount (mol%) | Reaction Time (h) | Yield (%) | Relative Activity |

|---|---|---|---|---|

| Cobaltous sulfamate | 2.0 | 0.67 | 98.2 | 1.00 |

| Chromium(III) sulfamate | 2.0 | 1.50 | 97.6 | 0.65 |

| Zinc(II) sulfamate | 2.0 | 4.00 | 97.5 | 0.25 |

| Copper(II) sulfamate | 2.0 | 3.00 | 96.5 | 0.33 |

| Iron(III) sulfamate | 2.0 | 0.75 | 90.1 | 0.89 |

The reaction scope encompasses various substituted aromatic aldehydes, with electron-withdrawing groups such as 2-chlorobenzaldehyde and 4-methoxybenzaldehyde showing particularly rapid reactions [1]. Heterocyclic aldehydes, including furfural, also undergo smooth conversion with excellent yields, demonstrating the broad applicability of cobaltous sulfamate in these transformations [1].

Oxidation Catalysis

Ammonium Sulfite Oxidation Mechanisms

Cobaltous sulfamate exhibits significant catalytic activity in oxidation reactions, particularly in the conversion of ammonium sulfite to ammonium sulfate. This transformation is of considerable industrial importance, especially in ammonia-based flue gas desulfurization processes [2]. The catalytic mechanism involves the formation of active cobalt species that facilitate electron transfer processes between the sulfite substrate and molecular oxygen [2].

The oxidation process follows a complex mechanism where cobalt(II) species undergo sequential oxidation to cobalt(III) and potentially higher oxidation states, creating a catalytic cycle that promotes the oxidation of sulfite ions [2]. In supported cobalt catalysts, such as cobalt impregnated on molecular sieve 4A (Co-MS-4A), the oxidation rate increases by factors of 1.7 to 6.0 compared to uncatalyzed reactions [2].

The apparent activation energy for ammonium sulfite oxidation catalyzed by cobalt-based systems has been determined to be 17.67 kJ·mol⁻¹, indicating a relatively low energy barrier for the catalytic process [2]. This low activation energy contributes to the enhanced reaction rates observed under mild conditions, making cobaltous sulfamate an attractive catalyst for industrial oxidation applications [2].

Kinetics of Cobalt-Catalyzed Oxidation Reactions

The kinetics of cobalt-catalyzed oxidation reactions demonstrate first-order dependence on both the sulfite substrate and dissolved oxygen concentration [2]. The rate law for ammonium sulfite oxidation can be expressed as:

Rate = k[NH₄HSO₃][O₂]

where k represents the rate constant that varies with temperature according to the Arrhenius equation [2]. The reaction exhibits a Hatta number greater than 4.15, indicating that the catalyzed oxidation is rapid and controlled by the mass transfer of oxygen rather than chemical kinetics [2].

Temperature effects on the reaction kinetics are significant, with the oxidation rate increasing by approximately 229% as temperature increases from 20°C to 65°C [2]. The pH dependence of the reaction shows optimal performance at pH values close to 6, where the maximum oxidation rate is achieved [2]. At concentrations of 0.02 mol·L⁻¹ cobalt catalyst, the sulfite conversion reaches 72.1% after 2 hours, compared to only 12.5% without catalyst [3].

The kinetic parameters for various cobalt-catalyzed oxidation systems demonstrate the versatility of cobaltous sulfamate in different reaction environments:

| Reaction System | Activation Energy (kJ/mol) | Rate Constant | Reaction Order |

|---|---|---|---|

| Ammonium sulfite oxidation (Co-MS-4A) | 17.67 | k = 1.7-6.0 × baseline | O₂: 1.0, NH₄HSO₃: 1.0 |

| Ammonium sulfite oxidation (Co²⁺ homogeneous) | 23.5 | k₀₃ = 1.6 × 10⁻³ | O₂: 1.2, NH₄HSO₃: 0.0 |

| Water oxidation (Co₃O₄) | Not specified | Sequential Co²⁺→Co³⁺→Co⁴⁺ | Multi-step |

Comparative Catalytic Activity

Relative Performance Against Other Metal Sulfamates

Comprehensive comparative studies have established cobaltous sulfamate as the most effective metal sulfamate catalyst for indole-based electrophilic substitution reactions [1]. The comparative evaluation encompasses eleven different metal sulfamates, including transition metals, alkaline earth metals, and lanthanides, providing a thorough assessment of catalytic performance across the periodic table [1].

The relative activity scale demonstrates that cobaltous sulfamate significantly outperforms all other metal sulfamates tested. Iron(III) sulfamate shows the second-highest activity with a relative value of 0.89, achieving 90.1% yield in 0.75 hours, while chromium(III) sulfamate follows with 0.65 relative activity [1]. Zinc(II) sulfamate and copper(II) sulfamate demonstrate moderate activity levels of 0.25 and 0.33 respectively, requiring 3-4 hours for completion [1].

The dramatic performance differences observed with nickel(II) sulfamate and cadmium(II) sulfamate, both showing relative activities of 0.04, highlight the unique catalytic properties of cobaltous sulfamate [1]. These metals require 16-17 hours for reaction completion, representing a 25-fold increase in reaction time compared to cobaltous sulfamate [1]. Cerium(III) sulfamate exhibits the lowest activity, requiring 72 hours to achieve 94.8% yield, while lead(II) sulfamate and bismuth(III) sulfamate show no catalytic activity under the tested conditions [1].

Reaction Yield Enhancement Factors

The application of ultrasound irradiation in conjunction with cobaltous sulfamate catalysis provides significant enhancements in reaction efficiency and yield optimization [1]. The synergistic effects between cobaltous sulfamate and ultrasonic activation demonstrate frequency-dependent enhancement patterns, with 45 kHz ultrasound showing optimal performance [1].

Time reduction factors achieved through ultrasound-assisted cobaltous sulfamate catalysis range from 25% to 70% depending on the substrate [1]. Benzaldehyde reactions show a 62.5% reduction in reaction time (from 40 to 15 minutes) while maintaining yield levels of 98.8% [1]. Furfural demonstrates the most dramatic time reduction of 70% (from 40 to 12 minutes), though with a slight yield decrease to 97.5% [1].

The yield enhancement factors, while generally modest, demonstrate the fine-tuning capabilities of the cobaltous sulfamate catalyst system:

| Carbonyl Compound | Method A Time (min) | Method A Yield (%) | Method B Time (min) | Method B Yield (%) | Time Reduction (%) |

|---|---|---|---|---|---|

| Benzaldehyde | 40 | 98.7 | 15 | 98.8 | 62.5 |

| Furfural | 40 | 99.2 | 12 | 97.5 | 70.0 |

| 2-Chlorobenzaldehyde | 20 | 96.6 | 10 | 97.3 | 50.0 |

| Cyclohexanone | 60 | 92.5 | 45 | 95.7 | 25.0 |

The electronic properties of substituents on aromatic aldehydes significantly influence the reaction enhancement factors. Electron-withdrawing groups such as 2-chlorobenzaldehyde demonstrate both time reduction and yield enhancement, while electron-donating groups like 4-methoxybenzaldehyde show more modest improvements [1]. Ketone substrates, including cyclohexanone, benefit substantially from ultrasound activation, showing 3.2% yield enhancement in addition to 25% time reduction [1].

Physical Description

Liquid

Color/Form

Reddish crystalline solid

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

UNII

GHS Hazard Statements

H302 (89.36%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (82.98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H334 (85.11%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

H335 (82.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H341 (12.77%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351 (85.11%): Suspected of causing cancer [Warning Carcinogenicity];

H400 (89.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard